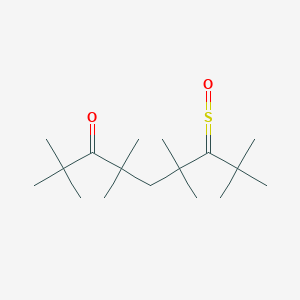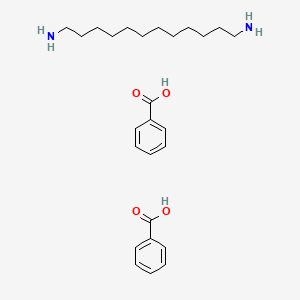
Benzoic acid;dodecane-1,12-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid;dodecane-1,12-diamine is a compound that combines the properties of benzoic acid and dodecane-1,12-diamine Benzoic acid is a simple aromatic carboxylic acid, while dodecane-1,12-diamine is a long-chain aliphatic diamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;dodecane-1,12-diamine typically involves the reaction of benzoic acid with dodecane-1,12-diamine. One common method is the direct condensation of benzoic acid and dodecane-1,12-diamine under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of corresponding dinitriles over a Raney nickel catalyst in a batch procedure under pressure at up to 125°C. A five- to tenfold excess of liquid ammonia is used, with or without methanol solvent .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid;dodecane-1,12-diamine can undergo various chemical reactions, including:
Oxidation: The aliphatic long-chain end can be oxidized to a carboxyl group.
Reduction: Reduction reactions can modify the aromatic ring or the aliphatic chain.
Substitution: The amino groups can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives and modified diamines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzoic acid;dodecane-1,12-diamine has several scientific research applications:
Chemistry: It is used as a feedstock for polymer synthesis and as a source of a twelve-carbon chain for medicinal drugs.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: It is used in the synthesis of medicinal drugs, particularly those requiring long aliphatic chains.
Industry: The compound is used in the production of polyamide plastics and other industrial materials.
Mecanismo De Acción
The mechanism of action of benzoic acid;dodecane-1,12-diamine involves its interaction with molecular targets through its amino and carboxyl groups. The compound can act as a Bronsted base, accepting protons from donor molecules . This interaction can affect various biochemical pathways, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1,10-Diaminodecane
- Hexamethylenediamine
- 1,8-Diaminooctane
- 1,6-Diaminohexane
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1,4-Diaminobutane
- 4,9-Dioxa-1,12-dodecanediamine
- N,N′-Dimethyl-1,6-hexanediamine
- N,N′-Dimethyl-1,3-propanediamine
- Ethylenediamine
Uniqueness
Benzoic acid;dodecane-1,12-diamine is unique due to its combination of an aromatic carboxylic acid and a long aliphatic diamine. This structure provides it with distinct chemical properties, making it suitable for specific applications in polymer synthesis and medicinal chemistry that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
329350-74-5 |
|---|---|
Fórmula molecular |
C26H40N2O4 |
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
benzoic acid;dodecane-1,12-diamine |
InChI |
InChI=1S/C12H28N2.2C7H6O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;2*8-7(9)6-4-2-1-3-5-6/h1-14H2;2*1-5H,(H,8,9) |
Clave InChI |
NSHKYOQBAJVGSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(CCCCCCN)CCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


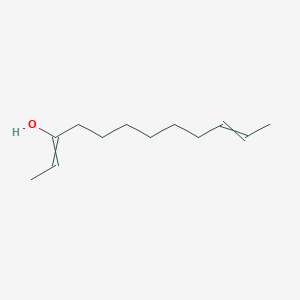
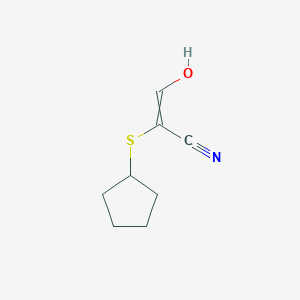
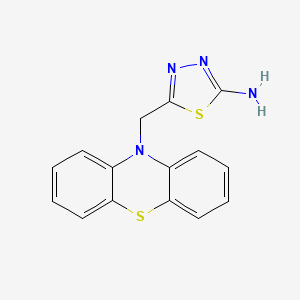
![6-{[(5-Iodoquinolin-8-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14256635.png)
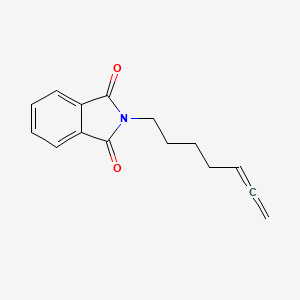
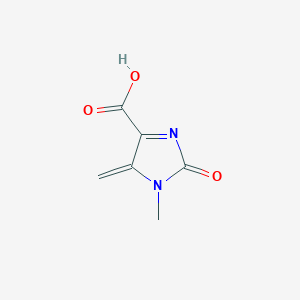
![(6R)-3-ethenyl-5-thia-1-azabicyclo[4.2.0]oct-3-en-8-one](/img/structure/B14256651.png)
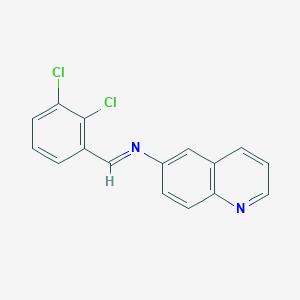
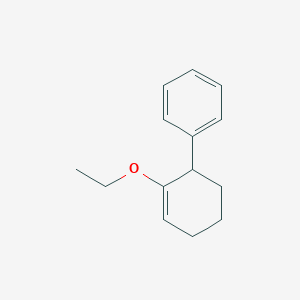
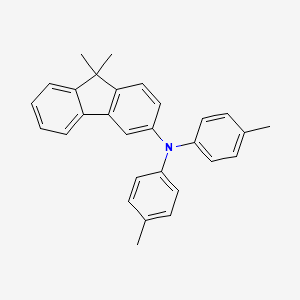
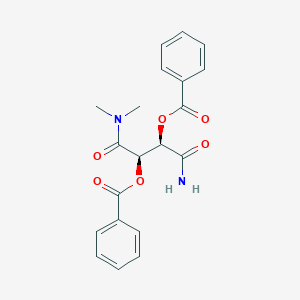
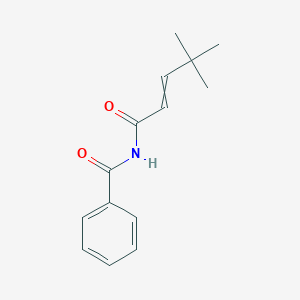
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-6-butyl-1,3-benzoxazole](/img/structure/B14256705.png)
